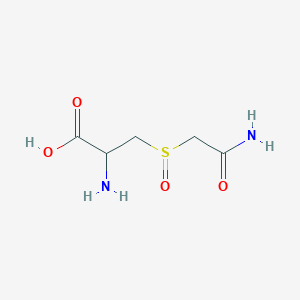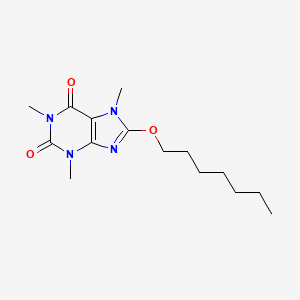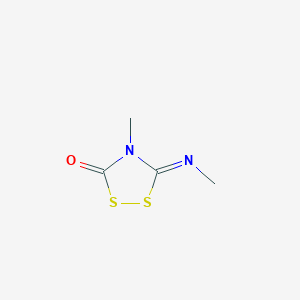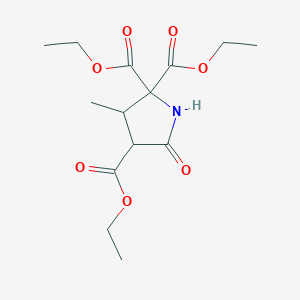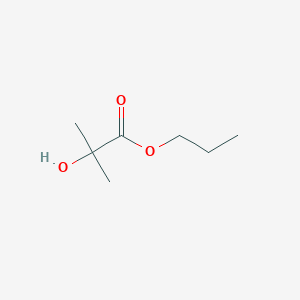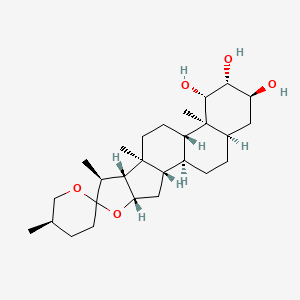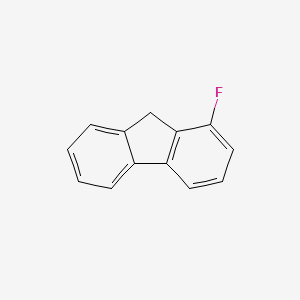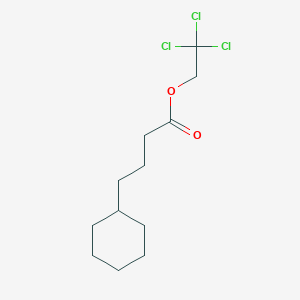![molecular formula C7H9AsN2O3 B14743353 [4-(Carbamoylamino)phenyl]arsonous acid CAS No. 5425-00-3](/img/structure/B14743353.png)
[4-(Carbamoylamino)phenyl]arsonous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Carbamoylamino)phenyl]arsonous acid is an organoarsenic compound characterized by the presence of an arsonous acid group attached to a phenyl ring, which is further substituted with a carbamoylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Carbamoylamino)phenyl]arsonous acid typically involves the reaction of 4-aminobenzoic acid with an arsenic-containing reagent under controlled conditions. One common method involves the use of arsenic trioxide (As2O3) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
化学反应分析
Types of Reactions
[4-(Carbamoylamino)phenyl]arsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonous acid group to arsine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Arsonic acid derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, [4-(Carbamoylamino)phenyl]arsonous acid is used as a precursor for synthesizing other organoarsenic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its organoarsenic nature suggests possible use in treating certain diseases, although further research is needed to fully understand its efficacy and safety.
Industry
Industrially, the compound is used in the development of specialized materials and as a catalyst in various chemical processes. Its unique properties make it valuable in manufacturing and material science.
作用机制
The mechanism of action of [4-(Carbamoylamino)phenyl]arsonous acid involves its interaction with specific molecular targets. The arsonous acid group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function.
相似化合物的比较
Similar Compounds
4-Aminophenylarsonic acid: Similar structure but lacks the carbamoylamino group.
4-Nitrophenylarsonic acid: Contains a nitro group instead of a carbamoylamino group.
4-Hydroxyphenylarsonic acid: Contains a hydroxyl group instead of a carbamoylamino group.
Uniqueness
[4-(Carbamoylamino)phenyl]arsonous acid is unique due to the presence of both the arsonous acid and carbamoylamino groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
5425-00-3 |
|---|---|
分子式 |
C7H9AsN2O3 |
分子量 |
244.08 g/mol |
IUPAC 名称 |
[4-(carbamoylamino)phenyl]arsonous acid |
InChI |
InChI=1S/C7H9AsN2O3/c9-7(11)10-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H,(H3,9,10,11) |
InChI 键 |
UACXKCNORKLAGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)N)[As](O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


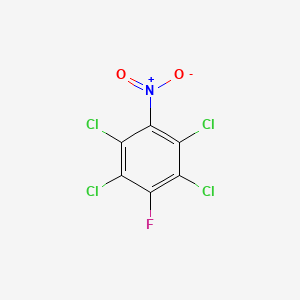
![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
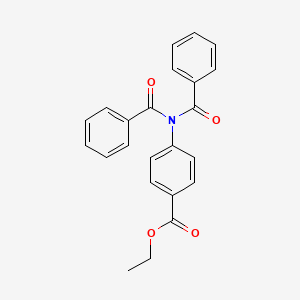

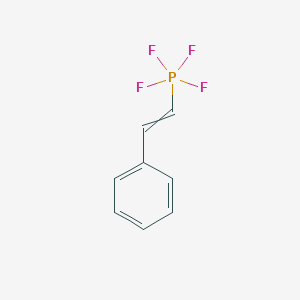
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
